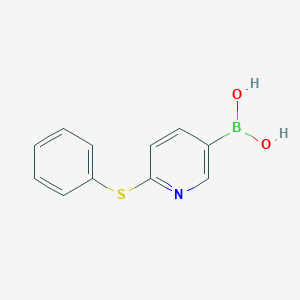

2-(Phenylthio)pyridine-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Phenylthio)pyridine-5-boronic acid is an organoboron compound with the molecular formula C11H10BNO2S It is a boronic acid derivative that features a pyridine ring substituted with a phenylthio group at the 2-position and a boronic acid group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)pyridine-5-boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For example, a halogenated pyridine can undergo lithium-halogen exchange using an organolithium reagent, followed by treatment with a boron source such as trimethyl borate or boronic acid derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Phenylthio)pyridine-5-boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Oxidation and Reduction: The phenylthio group can be oxidized to sulfoxides or sulfones under appropriate conditions.

Substitution Reactions: The boronic acid group can participate in substitution reactions, such as forming boronate esters with diols.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), bases like potassium phosphate, and solvents such as 1,4-dioxane and water.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation of the phenylthio group.

Substitution: Diols or alcohols can react with the boronic acid group to form boronate esters.

Major Products:

Biaryl Compounds: From Suzuki-Miyaura coupling.

Sulfoxides and Sulfones: From oxidation of the phenylthio group.

Boronate Esters: From substitution reactions with diols.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that boronic acids, including 2-(phenylthio)pyridine-5-boronic acid, exhibit promising anticancer properties. Boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. The compound's ability to form reversible covalent bonds with diols allows it to target specific biological pathways involved in tumor growth and metastasis. For instance, studies have shown that derivatives of boronic acids can act as inhibitors of the CXCR1 and CXCR2 chemokine receptors, which play roles in inflammatory diseases and cancer progression .

Antiviral Applications

The compound's structural features make it a candidate for developing antiviral agents targeting RNA-dependent RNA polymerase (RdRp) in influenza viruses. Compounds with similar boronic acid moieties have been synthesized to disrupt protein-protein interactions critical for viral replication. For example, certain pyridine derivatives have demonstrated significant inhibitory activity against RdRp, suggesting that this compound could be explored for similar applications .

Cross-Coupling Reactions

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals. The presence of the phenylthio group enhances the reactivity of this compound in these reactions, facilitating the formation of complex organic molecules with diverse functional groups. This application is critical for creating new drug candidates and materials with tailored properties .

Synthesis of Novel Materials

The compound can also serve as a building block for synthesizing advanced materials, including polymers and nanocomposites. Its ability to form stable complexes with metals can be exploited in catalysis and material science, particularly in developing new catalysts for organic transformations .

Sensor Development

Due to its ability to bind selectively to diols and sugars, this compound has potential applications in developing sensors for glucose monitoring and other biochemical assays. The compound's boronate moiety can be utilized in creating glucose-responsive polymer systems that change properties upon binding glucose, making it valuable for diabetes management technologies .

Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems has been explored extensively. For instance, conjugates of chitosan with phenylboronic acid have shown enhanced cellular uptake and targeted delivery capabilities for anticancer drugs . This approach could be adapted using this compound to improve the efficacy of therapeutic agents through better targeting and reduced side effects.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(Phenylthio)pyridine-5-boronic acid in chemical reactions involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki-Miyaura coupling, the boronic acid group transfers its organic moiety to a palladium catalyst, which then couples with an electrophilic partner to form the desired product . The phenylthio group can undergo oxidation to form sulfoxides or sulfones, which can further participate in various chemical transformations.

Comparaison Avec Des Composés Similaires

- 2-Fluoropyridine-5-boronic acid pinacol ester

- 2-(Hydroxymethyl)pyridine-5-boronic acid

- Pyridine-2-boronic acid

Comparison: 2-(Phenylthio)pyridine-5-boronic acid is unique due to the presence of the phenylthio group, which imparts distinct reactivity compared to other pyridine boronic acids. For example, the phenylthio group can undergo oxidation to form sulfoxides and sulfones, providing additional functionalization options. In contrast, compounds like 2-Fluoropyridine-5-boronic acid pinacol ester and 2-(Hydroxymethyl)pyridine-5-boronic acid have different substituents that influence their reactivity and applications .

Activité Biologique

2-(Phenylthio)pyridine-5-boronic acid (CAS No. 1313760-66-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a phenylthio group and a boronic acid moiety. Its molecular formula is C10H10BNO2S. The presence of the boronic acid functional group is significant as it allows for interactions with various biological targets, making it a versatile scaffold in drug design.

Target Interaction : this compound can interact with several biological targets, including enzymes and receptors involved in metabolic pathways. Its boronic acid functionality enables it to form reversible covalent bonds with diols in biomolecules, which can modulate their activity.

Biochemical Pathways : The compound has been shown to influence pathways related to cancer metabolism and antimicrobial resistance. Its ability to inhibit specific kinases and enzymes suggests potential applications in cancer therapy and infectious disease treatment.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study evaluating its cytotoxic effects on various cancer cell lines revealed:

| Cell Line | IC50 (μM) |

|---|---|

| Ovarian Cancer | 0.304 |

| Breast Cancer | >1.0 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. In vitro studies have demonstrated significant activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

Several notable studies have highlighted the biological activity of this compound:

- Cytotoxicity in Cancer Cell Lines : A comparative analysis showed that modifications to the compound's structure could enhance its potency against ovarian cancer cells while reducing toxicity towards healthy cells .

- Antimicrobial Efficacy : A study focused on its activity against resistant strains of bacteria demonstrated that certain derivatives had significant antibacterial effects, indicating potential as new therapeutic agents .

- Enzymatic Inhibition : The compound has shown strong inhibitory activity against specific kinases involved in cancer metabolism, with some exhibiting IC50 values in the nanomolar range .

Propriétés

IUPAC Name |

(6-phenylsulfanylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTKVNHGSMDTAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.